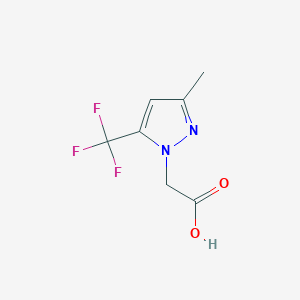

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C10H9F3O2 . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The trifluoromethyl group can be introduced into organic compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is characterized by the presence of a trifluoromethyl group attached to a pyrazol ring. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . It is expected that these properties contribute to the overall properties of “2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”.Aplicaciones Científicas De Investigación

Germination Inhibitory Constituents from Erigeron Annuus

Research on compounds closely related to 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has identified potential applications in agriculture. For example, certain pyrazole derivatives have been found to inhibit the germination of seeds, such as lettuce seeds, which could be useful in developing herbicides or growth regulators (Oh et al., 2002).

Divergent Cyclisations of Pyrazol Acetic Acids

A study on the cyclization reactions of pyrazol acetic acids highlights the chemical versatility of these compounds, leading to the creation of various heterocyclic structures. This reactivity is crucial for the synthesis of complex molecules that could have pharmaceutical applications (Smyth et al., 2007).

Novel Silver Complexes with Pyrazol Acetic Acids

The formation of metal complexes using pyrazol acetic acid derivatives, such as those with silver, demonstrates potential applications in chemotherapy, especially against small-cell lung carcinoma (SCLC). These complexes show significant in vitro antitumor activity, opening avenues for new cancer treatments (Pellei et al., 2023).

Synthesis and Fluorescent Properties of Pyrazolines

The synthesis of pyrazolines from acetic acid derivatives has been explored for their fluorescent properties. Such compounds could have applications in material science, particularly in developing fluorescent markers and sensors (Hasan et al., 2011).

Catalytic Applications in Organic Synthesis

Research has also explored the catalytic uses of copper complexes with pyrazol acetic acid derivatives. These complexes have shown efficacy in promoting the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their potential as green catalysts in organic synthesis (Xie et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . Therefore, it is expected that many novel applications of “2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” will be discovered in the future.

Propiedades

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)12(11-4)3-6(13)14/h2H,3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDTWHBSYCPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2958196.png)

![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)

![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)